2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole
Descripción general
Descripción
2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is a compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their significant biological activities, particularly their antiparasitic and antimicrobial properties. This compound features a nitro group attached to the imidazole ring, which is further linked to a ribofuranosyl moiety. The presence of the ribofuranosyl group enhances its solubility and biological compatibility, making it a valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole typically involves the condensation of a nitroimidazole derivative with a ribofuranosyl donor. One common method includes the use of a glycosylation reaction where the ribofuranosyl donor, often a protected ribose derivative, reacts with the nitroimidazole under acidic or basic conditions to form the desired product. The reaction conditions may vary, but typically involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through crystallization or chromatography, and rigorous quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential as an antiparasitic and antimicrobial agent. It is particularly relevant in the treatment of diseases caused by protozoa and anaerobic bacteria.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA, proteins, and other critical biomolecules, leading to the death of parasitic organisms or bacteria. The compound targets specific enzymes and pathways involved in the metabolic processes of these organisms, disrupting their normal function and leading to their elimination.
Comparación Con Compuestos Similares
Metronidazole: Another nitroimidazole with similar antiparasitic and antimicrobial properties.
Tinidazole: Known for its effectiveness against protozoal infections.
Ornidazole: Used in the treatment of anaerobic bacterial infections.
Comparison: 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is unique due to its ribofuranosyl moiety, which enhances its solubility and biological compatibility compared to other nitroimidazoles. This structural feature may contribute to its distinct pharmacokinetic properties and potentially broader spectrum of activity.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYEWPQCQPUJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875737 | |
Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67773-77-7, 17306-43-3 | |
Record name | NSC347471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azomycin riboside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.